3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, a compound notable for its unique cyclobutane structure, is classified as a mixture of diastereomers. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as an intermediate in synthesizing more complex pharmaceutical agents. The molecular formula is with a molecular weight of approximately 171.62 g/mol .
The compound is derived from cyclobutane, a saturated cyclic hydrocarbon. The classification of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride falls under the category of fluorinated amines, which are known for their diverse biological activities. The presence of trifluoromethyl and fluoro groups enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications .
The synthesis of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride can be achieved through various methods, typically involving the introduction of fluorine substituents to the cyclobutane framework. Common synthetic routes include:
These synthetic methods often yield a mixture of diastereomers due to the stereogenic centers present in the cyclobutane structure. Careful control of reaction conditions, such as temperature and solvent choice, is crucial to maximize yields and selectivity towards desired diastereomers .
The molecular structure of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride features a cyclobutane ring with a trifluoromethyl group at one position and an amino group at another. The structural formula can be represented as follows:
The compound exhibits distinct stereoisomerism due to its two chiral centers, leading to multiple diastereomers. The specific arrangement of fluorine atoms significantly influences its chemical behavior and interactions .
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride participates in various chemical reactions typical of amines and fluorinated compounds. Key reactions include:
The reactivity profile is influenced by the electronegative fluorine atoms, which can stabilize certain intermediates during reactions. This characteristic may lead to unique pathways in synthetic applications .
The mechanism of action for 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride primarily involves interactions at the molecular level with biological targets. The trifluoromethyl group may enhance binding affinity to certain receptors or enzymes due to increased lipophilicity.
Studies on similar compounds indicate that fluorinated groups can significantly alter pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Understanding these mechanisms is crucial for optimizing drug design .
The physical properties include:
Chemical properties encompass:
Relevant data indicate that these properties contribute to its utility in various chemical syntheses and applications .
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride has several scientific uses, including:
Its unique structural features make it valuable in medicinal chemistry research aimed at developing new drugs with improved efficacy and safety profiles .
The compound 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride follows IUPAC naming conventions for disubstituted cyclobutane derivatives. The parent structure is cyclobutane, with amine (-NH₂) and fluoro-trifluoromethyl (-CF₃ and -F) functional groups at position 1. The "1-amine" designation indicates the primary amine is bonded to C1, while both fluoro and trifluoromethyl groups are attached to C3, creating a geminal disubstitution pattern. This nomenclature reflects standard IUPAC numbering where substituents receive the lowest possible locants [1].
Notably, positional isomerism arises in naming: Some databases (e.g., PubChem) list this compound as 3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride, where the amine group is at C1, and both fluorinated groups are at C3. This discrepancy highlights the importance of consistent atom numbering in small ring systems [1] [3]. The compound lacks widely recognized trivial names or commercial synonyms in the surveyed literature, though patent documents describe structurally related cyclobutylamine derivatives bearing benzothiazole or quinoline groups [2] [3].
No CAS Registry Number was identified for this specific compound in the searched sources. Database cross-referencing reveals the following identifiers:
This absence of a CAS number indicates the compound remains a research chemical without broad commercial use. Researchers must rely on structural identifiers (SMILES/InChI) for unambiguous tracking across databases.
The molecular formula of the free base is C₅H₇F₄N, confirmed via PubChem Lite [1]. The hydrochloride salt form adds HCl, yielding the formula C₅H₈ClF₄N. Molecular weights were calculated and validated using atomic masses (C=12.01, H=1.008, N=14.01, F=19.00, Cl=35.45):
Table 1: Molecular Weight Validation
| Component | Formula | Calculated Molecular Weight (g/mol) |
|---|---|---|
| Free Base | C₅H₇F₄N | 157.11 |
| Hydrochloride Salt | C₅H₈ClF₄N | 193.58 |
The salt form's mass spectrometry adducts (e.g., [M+H]+ at m/z 158.05875) align with the free base formula [1].
SMILES String:C1C(CC1(C(F)(F)F)F)N (Represents connectivity without stereochemistry) [1]
InChI Key:MPVHOWJQWMALED-UHFFFAOYSA-N (Non-stereospecific) [1]
The compound exists as a mixture of diastereomers due to the chiral center at C1 (amine-bearing carbon) and the pseudo-asymmetric C3 (bearing F and CF₃). This generates two relative stereochemical configurations:
Table 2: Stereochemical Descriptors
| Stereochemical Feature | Descriptor |
|---|---|
| Configuration | Relative stereochemistry (cis/trans) undefined in the mixture |
| Isomerism | Diastereomers arising from two chiral centers |
| Representation Limitation | Standard SMILES/InChI strings lack stereochemical specificity for the mixture |
While patents highlight the significance of cyclobutane stereochemistry in biologically active analogs (e.g., benzothiazole derivatives with defined trans configurations) [3], the exact stereochemistry of this specific mixture remains uncharacterized in the retrieved data.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1